2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation reaction between 2-(2-bromophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-methoxy-4-nitrophenol. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to generate reactive oxygen species, which can induce oxidative stress in cells, leading to cell death. This property is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
- 2-[(E)-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
Uniqueness
Compared to similar compounds, 2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, leading to a diverse range of derivatives
Properties
Molecular Formula |
C21H14BrN3O5 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O5/c1-29-19-10-14(25(27)28)8-12(20(19)26)11-23-13-6-7-18-17(9-13)24-21(30-18)15-4-2-3-5-16(15)22/h2-11,26H,1H3 |
InChI Key |
GRZTXKQFQQJZKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)[N+](=O)[O-] |
Origin of Product |
United States |
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